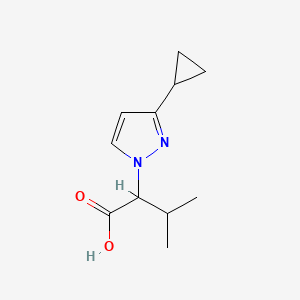

2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)10(11(14)15)13-6-5-9(12-13)8-3-4-8/h5-8,10H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLIEDNHRZSELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid typically involves the reaction of cyclopropyl hydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclopropane-Containing Derivatives

The cyclopropane moiety is a critical structural feature in this compound. A key analog listed alongside it in commercial databases is 2-Morpholinocyclopropan-1-amine, which replaces the pyrazole-carboxylic acid system with a morpholine-amine group. This substitution alters polarity and bioavailability:

- 2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid: The carboxylic acid group enhances solubility in polar solvents, while the pyrazole may enable hydrogen bonding.

Pyrazole Derivatives

Pyrazole rings are common in bioactive molecules. For example, 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b in ) feature thiophene or ester substituents instead of cyclopropyl-carboxylic acid chains. Key differences include:

- Electronic Effects : The electron-withdrawing carboxylic acid in the target compound may reduce pyrazole’s aromaticity compared to ester or nitrile-substituted analogs.

- Synthetic Routes: The target compound’s synthesis likely involves cyclopropanation and pyrazole ring formation, whereas analogs in use malononitrile or ethyl cyanoacetate for thiophene derivatization .

3-Methylbutanoic Acid Derivatives

3-Methylbutanoic acid (isovaleric acid) is a volatile fatty acid found in cheese and microbial metabolites (). Structural analogs like hexanoic acid and isoamyl acetate share the carboxylic acid group but lack heterocyclic components.

Research Findings and Challenges

- Structural Characterization: Tools like SHELX and WinGX/ORTEP () are critical for resolving the stereochemistry of cyclopropane and pyrazole moieties in such compounds.

- Synthesis and Stability : The discontinued status () suggests challenges in synthesis or stability, possibly due to the strained cyclopropane ring or sensitivity of the pyrazole-carboxylic acid linkage.

Biological Activity

2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid (CAS Number: 1339764-21-4) is a novel compound characterized by its unique structural features, including a cyclopropyl group and a pyrazole ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The presence of the pyrazole moiety often correlates with various pharmacological effects, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol. Its structural configuration contributes to its unique properties and potential biological activities.

Structural Features:

- Cyclopropyl Group: Known for enhancing the lipophilicity and metabolic stability of compounds.

- Pyrazole Ring: Associated with diverse pharmacological effects.

Biological Activities

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities. Preliminary studies on this compound suggest several potential activities:

1. Anti-inflammatory Activity

Studies have shown that the compound interacts with specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

2. Analgesic Effects

The analgesic properties have been explored in animal models, indicating that the compound may provide pain relief comparable to standard analgesics.

Research Findings and Case Studies

Several studies have investigated the biological activity of related pyrazole compounds, providing insights into the potential effects of this compound.

Understanding the mechanism of action for this compound is crucial for elucidating its biological effects. Preliminary interaction studies suggest that it may modulate enzyme activity involved in inflammatory responses, although further pharmacological studies are required to fully characterize these interactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpyrazole | Methyl group on pyrazole | Simpler structure; lacks carboxylic acid functionality |

| 3-(Cyclopropyl)-5-methylpyrazole | Cyclopropyl and methyl groups | Different position of substituents on the pyrazole ring |

| 5-Acetylpyrazole | Acetyl group on pyrazole | Different functional group leading to distinct reactivity |

This comparison illustrates that the combination of functional groups in this compound may lead to novel therapeutic applications not found in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.